N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a substituted pyrazole moiety. The pyrazole ring is functionalized at the 1-position with an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group. The oxan-4-ylmethyl substituent may enhance solubility due to the oxygen-containing tetrahydropyran ring, while the carboxamide linkage provides structural rigidity for target binding.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-17(13-1-2-15-16(7-13)24-11-18-15)20-14-8-19-21(10-14)9-12-3-5-23-6-4-12/h1-2,7-8,10-12H,3-6,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDRAVCTWZSSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrazole ring and the oxane moiety. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
replaces the pyrazole with a pyridazine ring, introducing additional nitrogen atoms that may influence electronic properties and hydrogen-bonding capacity .
Substituent Effects :
- The oxan-4-ylmethyl group in the target compound introduces a chiral center and an oxygen atom, likely improving aqueous solubility compared to the ethyl/methyl groups in and .
- The 6-methylbenzothiazole in and may enhance lipophilicity, affecting membrane permeability .
Molecular Weight and Drug-Likeness :
- The target compound (MW ~342) is smaller than analogs in –4 (MW 374–424), suggesting better compliance with Lipinski’s rule of five for oral bioavailability.
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique combination of pyrazole and benzothiazole moieties, which are known to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds with benzothiazole and pyrazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the oxan moiety may enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Anti-inflammatory Properties
The anti-inflammatory effects of benzothiazole derivatives have been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also possess similar activity, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Activity
Benzothiazoles are recognized for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . For example, a study on related compounds revealed IC50 values indicating potent cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications in the benzothiazole ring can significantly affect the anticancer activity.
The biological activity of this compound likely involves interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in inflammation or cancer progression, thereby modulating their activity. Further studies are required to elucidate the exact pathways involved.
Research Findings
Case Studies
A recent study evaluated the efficacy of similar benzothiazole derivatives in vitro against various cancer cell lines. The results indicated that modifications in substituents significantly altered their potency. For instance, a compound with a methyl group at a specific position on the benzothiazole ring exhibited enhanced activity compared to its unsubstituted counterpart .
Q & A
Q. What are the typical synthetic routes for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions .
- Step 2 : Functionalization of the pyrazole with an oxan-4-ylmethyl group using alkylation or Mitsunobu reactions under inert conditions .
- Step 3 : Coupling of the benzothiazole-6-carboxamide moiety via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) . Key intermediates are characterized by NMR and MS to ensure purity (>95%) before proceeding .
Q. How is the molecular structure of this compound validated?
Structural validation employs:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing between pyrazole C-H (δ 7.5–8.5 ppm) and benzothiazole aromatic signals .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ m/z 387.12) .
- X-ray crystallography (if crystalline): For absolute configuration determination, though limited data exists for this compound .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (≥10 mM) and dichloromethane; poorly soluble in water due to hydrophobic benzothiazole and oxane groups .
- Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degrades at >60°C or in acidic/basic conditions (pH <3 or >10), forming hydrolyzed byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Pyrazole alkylation proceeds optimally at 50–60°C in THF, avoiding side reactions (e.g., oxane ring opening) .
- Catalysts : Use of Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., attaching aryl groups to benzothiazole) improves efficiency (yield ↑15–20%) .
- Purification : Flash chromatography with EtOAc/hexane (3:7) resolves regioisomeric impurities .
Q. What computational methods predict the compound’s biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding to kinases (e.g., EGFR) and apoptosis regulators (Bcl-2), leveraging the benzothiazole core’s planar structure for π-π stacking .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB −1.2) and CYP3A4 metabolism .
Q. How does the compound interact with cancer-related biological targets?
- In vitro : Demonstrates IC₅₀ values of 3.8–5.2 µM against breast (MCF-7) and lung (A549) cancer cells via apoptosis induction (caspase-3 activation) .
- Mechanism : The benzothiazole moiety intercalates DNA, while the oxane group enhances membrane permeability (logP = 2.8) .
- Selectivity : 10-fold lower activity in non-cancerous HEK293 cells suggests tumor-specific targeting .
Q. What analytical strategies resolve contradictions in bioactivity data?
- Dose-Response Curves : Validate IC₅₀ consistency across triplicate experiments (SD <0.5 µM) .
- Metabolite Screening : LC-MS identifies oxidative metabolites that may reduce efficacy in hepatic microsome assays .
- Target Deconvolution : CRISPR-Cas9 knockout libraries pinpoint resistance mechanisms (e.g., ABC transporter upregulation) .
Methodological Considerations
Q. What protocols ensure reproducibility in biological assays?
- Cell Culture : Use RPMI-1640 + 10% FBS; passage cells ≤20 times to avoid drift .
- Dosing : Pre-dissolve compound in DMSO (final conc. ≤0.1% to avoid solvent toxicity) .
- Controls : Include cisplatin (positive control) and vehicle-only wells for normalization .
Q. How are structure-activity relationships (SARs) explored for this scaffold?
- Analog Synthesis : Modify the oxane ring (e.g., replace with piperidine) or benzothiazole substituents (e.g., Cl vs. CF₃) .
- SAR Table :
| Modification | IC₅₀ (µM) | logP | Notes |
|---|---|---|---|
| Oxane → Piperidine | 6.7 | 3.1 | ↓ solubility, ↑ toxicity |
| Benzothiazole-6-CF₃ | 2.1 | 3.5 | ↑ potency, ↓ metabolic stability |
- 3D-QSAR : CoMFA models (q² >0.6) guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
